molecular formula C8H11ClN2O B8276160 3-Ethoxy-4,5-dimethyl-6-chloropyridazine

3-Ethoxy-4,5-dimethyl-6-chloropyridazine

Cat. No. B8276160
M. Wt: 186.64 g/mol
InChI Key: WXBWCCDARBVBRU-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

0.69 g(0.03 mol) of metallic sodium was dissolved in 100 ml of absolute ethanol and then 5.31 g(0.03 mol) of 3,6-dichloro-4,5-dimethylpyridazine was added thereto and completely dissolved. The reaction solution was stirred for 4 hours at room temperature and then treated according to the same manner as Preparation 5 to obtain the title compound as a pale white crystal.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[N:4]=[N:5][C:6](Cl)=[C:7]([CH3:10])[C:8]=1[CH3:9].[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:6]1[N:5]=[N:4][C:3]([Cl:2])=[C:8]([CH3:9])[C:7]=1[CH3:10])[CH3:13] |^1:0|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5.31 g
Type
reactant
Smiles
ClC=1N=NC(=C(C1C)C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
according to the same manner as Preparation 5

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC=1N=NC(=C(C1C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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